5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine
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Overview
Description
“5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine” is a chemical compound. It is a part of the triazolo-diazepine class of compounds . It’s important to note that the specific properties and uses of this compound may vary depending on its specific structure and any functional groups present .
Molecular Structure Analysis
The molecular structure of “this compound” includes a triazolo ring fused with a diazepine ring . The exact molecular structure would depend on the specific substituents present on the rings .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific structure of the compound and the conditions under which the reactions are carried out.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its molecular weight and solubility, would depend on its specific structure .Mechanism of Action
Safety and Hazards
The safety and hazards associated with “5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine” would depend on its specific structure and the conditions under which it is used. It’s important to handle all chemical compounds with appropriate safety precautions.
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine involves the condensation of 1,2-diaminobenzene with ethyl acetoacetate followed by cyclization with hydrazine hydrate. The resulting product is then reacted with chloroacetyl chloride to form the final compound.", "Starting Materials": [ "1,2-diaminobenzene", "ethyl acetoacetate", "hydrazine hydrate", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 1,2-diaminobenzene with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 5-ethyl-2-(1,2-phenylenediamine)-1,3-dioxane.", "Step 2: Cyclization of the intermediate product with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 5-ethyl-2-(1,2-diaminophenyl)-1,3,4-oxadiazole.", "Step 3: Reaction of the oxadiazole intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine." ] } | |
CAS No. |
933721-41-6 |
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C6H10N4/c1-2-7-4-6-9-8-5-10(6)3-1/h5,7H,1-4H2 |
InChI Key |
WSCUAIXTOAYBPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NN=CN2C1 |
Purity |
95 |
Origin of Product |
United States |
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